molecular formula C28H29F2N3O2 B138724 Pimozide N-Oxide CAS No. 1083078-88-9

Pimozide N-Oxide

Cat. No.: B138724
CAS No.: 1083078-88-9
M. Wt: 477.5 g/mol
InChI Key: SAVNBLOUWOJISO-UHFFFAOYSA-N
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Description

Pimozide N-Oxide is a derivative of Pimozide, a neuroleptic drug of the diphenylbutylpiperidine class. Pimozide is primarily used as an antipsychotic agent and for the treatment of Tourette syndrome. The N-oxide derivative is of interest due to its potential enhanced pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pimozide N-Oxide typically involves the oxidation of Pimozide. Common oxidizing agents used for this purpose include hydrogen peroxide, sodium perborate, and m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as methanol or acetic acid under controlled temperature conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the oxidation process. Catalysts such as titanium silicalite (TS-1) can be employed to facilitate the reaction under milder conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Pimozide N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

    Reduction: Reduction reactions can revert this compound back to Pimozide or other intermediate compounds.

    Substitution: N-oxide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products: The major products formed from these reactions include various N-oxide derivatives, reduced forms of Pimozide, and substituted compounds with different functional groups.

Scientific Research Applications

Pimozide N-Oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study the reactivity of N-oxide groups.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its enhanced pharmacological properties compared to Pimozide, including potential anti-cancer effects.

    Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.

Mechanism of Action

The mechanism of action of Pimozide N-Oxide is similar to that of Pimozide, involving the blockade of dopamine receptors in the central nervous system. The N-oxide group may enhance the binding affinity and selectivity of the compound for its molecular targets, leading to improved therapeutic effects. The exact pathways and molecular interactions are still under investigation, but the involvement of dopamine D2 receptors and modulation of neurotransmitter release are key components.

Comparison with Similar Compounds

    Pimozide: The parent compound, used primarily as an antipsychotic.

    Haloperidol: Another antipsychotic of the butyrophenone class, used for similar indications.

    Fluphenazine: A phenothiazine antipsychotic with a different chemical structure but similar therapeutic effects.

Uniqueness: Pimozide N-Oxide is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in enhanced efficacy, reduced side effects, and new therapeutic applications compared to its parent compound and other similar drugs.

Properties

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVNBLOUWOJISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148496
Record name Pimozide N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083078-88-9
Record name Pimozide N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083078889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimozide N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMOZIDE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2BVV76IU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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